5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 2nd position of the propenyl chain, and a benzodioxole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole typically involves multi-step organic reactions. One common method includes the bromination of 1,3-benzodioxole followed by the introduction of the nitro-propenyl group through a nitration reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives with higher oxidation states.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used, resulting in different functionalized benzodioxole derivatives.
Scientific Research Applications
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-methoxy-1,3-benzodioxole
- 6-Nitro-1,3-benzodioxole
- 5-Bromo-2-nitrobenzene
Uniqueness
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is unique due to the combination of the bromine atom, nitro group, and benzodioxole ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
CAS No. |
37162-74-6 |
---|---|
Molecular Formula |
C₁₀H₈BrNO₄ |
Molecular Weight |
286.08 |
Synonyms |
NSC 257439 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.